molecular formula C23H16N4O3S B243787 N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea

N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea

Cat. No. B243787
M. Wt: 428.5 g/mol
InChI Key: TZOJQDUUVLFDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea, also known as BPTU, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is not fully understood. However, it has been proposed that N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-viral activity of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been found to be a potent inhibitor of zinc finger proteins, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea in lab experiments is its high purity and stability. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is also readily available and can be synthesized in good yield. However, one limitation of using N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea. One area of research is the development of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea-based fluorescent probes for the detection of zinc ions in biological systems. Another area of research is the investigation of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea as a potential anti-cancer and anti-viral agent. In addition, the synthesis of metal complexes with N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea as a ligand can be explored for their potential applications in catalysis and material science. Further studies are needed to fully understand the mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea and its potential applications in various fields.
Conclusion:
In conclusion, N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea involves the reaction of 2-amino-4-(2-bromoethyl)-6-(benzofuran-2-carbonyl)pyridine and 4-(2-aminoethyl)-2-methyl-1,3-oxazole-5-carboxylic acid in the presence of thiourea. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological systems. The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is not fully understood. Further studies are needed to fully understand the potential applications of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea in various fields.

Synthesis Methods

The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea involves the reaction of 2-amino-4-(2-bromoethyl)-6-(benzofuran-2-carbonyl)pyridine and 4-(2-aminoethyl)-2-methyl-1,3-oxazole-5-carboxylic acid in the presence of thiourea. The reaction results in the formation of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea in good yield. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological systems. In addition, N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.

properties

Molecular Formula

C23H16N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methylcarbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H16N4O3S/c28-21(19-12-16-4-1-2-5-17(16)29-19)27-23(31)25-13-14-7-9-15(10-8-14)22-26-20-18(30-22)6-3-11-24-20/h1-12H,13H2,(H2,25,27,28,31)

InChI Key

TZOJQDUUVLFDEI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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